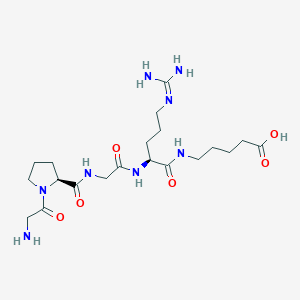
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its peptide-like structure, which includes amino acid residues and functional groups that contribute to its reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route may start with the preparation of individual amino acid derivatives, followed by their sequential coupling using reagents such as carbodiimides or other coupling agents. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity. Industrial production methods may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide can be compared with other similar compounds, such as:
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-L-ornithinamide: Lacks the diaminomethylidene group, leading to different reactivity and biological activity.
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(methylidene)-L-ornithinamide: Contains a methylidene group instead of diaminomethylidene, resulting in distinct chemical properties.
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(aminomethylidene)-L-ornithinamide: Features an aminomethylidene group, which affects its interaction with molecular targets.
Eigenschaften
CAS-Nummer |
801240-83-5 |
|---|---|
Molekularformel |
C20H36N8O6 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
5-[[(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H36N8O6/c21-11-16(30)28-10-4-6-14(28)19(34)26-12-15(29)27-13(5-3-9-25-20(22)23)18(33)24-8-2-1-7-17(31)32/h13-14H,1-12,21H2,(H,24,33)(H,26,34)(H,27,29)(H,31,32)(H4,22,23,25)/t13-,14-/m0/s1 |
InChI-Schlüssel |
NKTLJRANGNLDIB-KBPBESRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCC(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


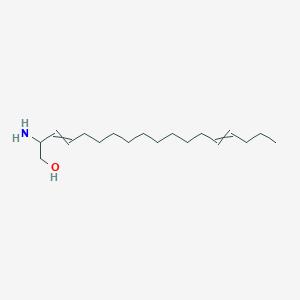


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
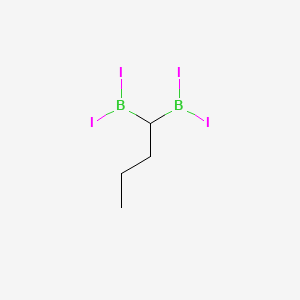
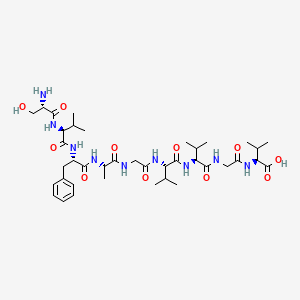
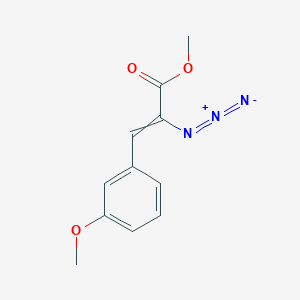
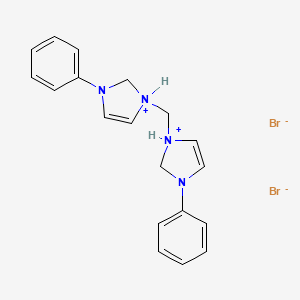

![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)

